molecular formula C16H15N3O3 B11338264 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole

Katalognummer: B11338264
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: WDMRFEUKSVJFBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole typically involves the reaction of 2,4-dimethylphenol with a suitable benzimidazole precursor. One common method includes the following steps:

    Etherification: The 2,4-dimethylphenol is reacted with a halomethyl derivative of benzimidazole under basic conditions to form the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 2-[(2,4-dimethylphenoxy)methyl]-5-amino-1H-benzimidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-dimethylphenol and the corresponding benzimidazole derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The phenoxy group may enhance the compound’s ability to penetrate cell membranes and reach its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole is unique due to the presence of both the nitro and phenoxy groups, which contribute to its distinct chemical and biological properties. The nitro group enhances its reactivity and potential for bioreduction, while the phenoxy group improves its solubility and membrane permeability.

This compound’s unique combination of functional groups makes it a valuable candidate for further research and development in various scientific and industrial applications.

Eigenschaften

Molekularformel

C16H15N3O3

Molekulargewicht

297.31 g/mol

IUPAC-Name

2-[(2,4-dimethylphenoxy)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C16H15N3O3/c1-10-3-6-15(11(2)7-10)22-9-16-17-13-5-4-12(19(20)21)8-14(13)18-16/h3-8H,9H2,1-2H3,(H,17,18)

InChI-Schlüssel

WDMRFEUKSVJFBZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.